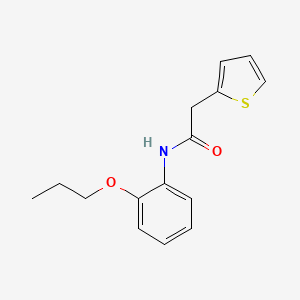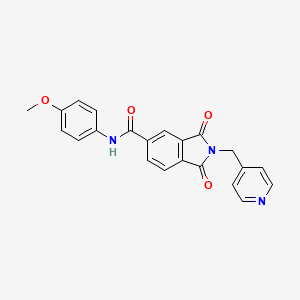![molecular formula C19H17N3O4 B4404134 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate](/img/structure/B4404134.png)
4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate
Descripción general
Descripción
4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate, also known as PDP, is a chemical compound that has gained attention in scientific research due to its potential applications in a variety of fields.
Aplicaciones Científicas De Investigación
4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate has been studied for its potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated for its potential as a drug delivery system due to its ability to selectively target cancer cells. In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties. In biochemistry, this compound has been investigated for its potential as a tool for studying protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate is not fully understood, but it is believed to involve the selective binding of this compound to cancer cells through the interaction of the oxadiazole moiety with the cancer cell membrane. This selective binding allows for the targeted delivery of drugs or other therapeutic agents to cancer cells, while minimizing the side effects on healthy cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in healthy cells. However, in cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate in lab experiments is its high selectivity for cancer cells, which allows for targeted drug delivery and reduces the risk of side effects on healthy cells. However, one limitation is the complex synthesis method required to produce this compound, which can be time-consuming and expensive.
Direcciones Futuras
There are several potential future directions for research related to 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate. One area of interest is the development of new drug delivery systems based on this compound, which could improve the effectiveness and reduce the side effects of cancer treatments. Another area of interest is the synthesis of new materials using this compound as a building block, which could lead to the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in biochemistry.
Propiedades
IUPAC Name |
[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-2-17(23)25-15-10-8-14(9-11-15)19(24)20-12-16-21-18(22-26-16)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWOQLDXKGWXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4404074.png)
![1-{4-[3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4404077.png)
![2-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B4404081.png)
![4-[2-(1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4404082.png)
![1-[4-(5-methyl-2-nitrophenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4404084.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4404095.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4404098.png)
![ethyl 4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4404101.png)
![2-methoxy-3-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4404105.png)
![1-[2-(2-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4404116.png)

![N-[2-(2-allyl-6-chlorophenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4404149.png)